trans-2-Decenal-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

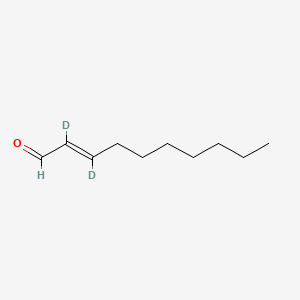

C10H18O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(E)-2,3-dideuteriodec-2-enal |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D |

InChI Key |

MMFCJPPRCYDLLZ-PSOXUGQUSA-N |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C=O)/CCCCCCC |

Canonical SMILES |

CCCCCCCC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

"trans-2-Decenal-d2" properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and synthesis of trans-2-Decenal-d2, a deuterated analog of the naturally occurring α,β-unsaturated aldehyde, trans-2-Decenal. This document is intended for researchers in the fields of chemistry, biology, and pharmacology who are interested in utilizing isotopically labeled compounds for applications such as metabolic studies, tracer experiments, and as internal standards in quantitative mass spectrometry.

Properties of this compound

Due to the specific nature of deuterated compounds, comprehensive physical and chemical property data for this compound is not as widely published as for its non-deuterated counterpart. However, the properties of trans-2-Decenal can be used as a close approximation, with the primary difference being the molecular weight. The "-d2" designation in this compound indicates the substitution of two hydrogen atoms with deuterium. Based on the most likely synthetic routes, this substitution occurs at the 2 and 3 positions of the decenal backbone.

Physical and Chemical Properties

The following table summarizes the known properties of trans-2-Decenal and the predicted properties for this compound.

| Property | trans-2-Decenal | This compound (Predicted) | Reference |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₆D₂O | [1][2] |

| Molecular Weight | 154.25 g/mol | 156.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [2] |

| Odor | Waxy, orange, floral | Similar to trans-2-Decenal | |

| Boiling Point | 78-80 °C at 3 mmHg | Similar to trans-2-Decenal | |

| Density | 0.841 g/mL at 25 °C | Slightly higher than trans-2-Decenal | |

| Refractive Index | n20/D 1.453 | Similar to trans-2-Decenal | |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

The primary differences in spectroscopic data between trans-2-Decenal and this compound will be observed in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be shifted by +2 m/z units compared to the non-deuterated compound. Fragmentation patterns will also be affected by the presence of deuterium, which can be useful in mechanistic studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The signals corresponding to the protons at the C2 and C3 positions will be absent or significantly reduced in the ¹H NMR spectrum of this compound.

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterium atoms at the C2 and C3 positions will be observed.

-

¹³C NMR: The carbon signals for C2 and C3 will exhibit coupling to deuterium (C-D coupling), which will appear as multiplets, and their chemical shifts may be slightly altered compared to the non-deuterated compound.

-

Synthesis of this compound

A plausible and efficient synthetic route for this compound can be adapted from the synthesis of a related deuterated compound, [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal. This multi-step synthesis involves the preparation of a deuterated precursor followed by a Wittig-type reaction to construct the α,β-unsaturated aldehyde.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methodologies for similar compounds.

Step 1: Synthesis of [2,3-d2]-(E)-2-Octen-1-ol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), suspend lithium aluminum deuteride (LiAlD₄) (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-octyn-1-ol (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of D₂O at 0 °C. Then, add a 15% aqueous solution of sodium hydroxide, followed by more D₂O. Stir the mixture vigorously for 1 hour.

-

Purification: Filter the resulting solids through a pad of Celite® and wash thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude [2,3-d2]-(E)-2-octen-1-ol, which can be used in the next step without further purification.

Step 2: Oxidation to [2,3-d2]-(E)-2-Octenal

-

Reaction Setup: In a round-bottom flask, dissolve the crude [2,3-d2]-(E)-2-octen-1-ol from the previous step in dichloromethane.

-

Addition of Oxidizing Agent: Add activated manganese dioxide (MnO₂) (5-10 equivalents) portion-wise to the solution.

-

Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure to yield crude [2,3-d2]-(E)-2-octenal. This crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Wittig Reaction to form this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude [2,3-d2]-(E)-2-octenal in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF).

-

Addition of Ylide: Add formylmethylenetriphenylphosphorane (Ph₃P=CHCHO) (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from triphenylphosphine oxide and any unreacted starting materials.

Biological Context and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the effects of its non-deuterated counterpart and other structurally related α,β-unsaturated aldehydes have been investigated. These compounds are known to be reactive electrophiles that can form adducts with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function and triggering various signaling pathways.

Research on similar compounds, such as trans, trans-2,4-decadienal and 4-hydroxy-trans-2-nonenal, has implicated them in the induction of inflammatory responses and apoptosis. A key signaling pathway activated by these aldehydes is the c-Jun N-terminal kinase (JNK) pathway, which is a critical regulator of cellular stress responses.

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the biological effects of trans-2-Decenal, which is expected to be similar for its deuterated analog.

Caption: Proposed signaling pathway for this compound.

The introduction of deuterium atoms in this compound can potentially influence its metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of these bonds. This property makes this compound a valuable tool for studying the metabolism and biological effects of α,β-unsaturated aldehydes.

Conclusion

This compound is a valuable isotopically labeled compound for a range of research applications. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route, and its potential biological context. The provided experimental protocols can serve as a starting point for the laboratory synthesis of this compound, enabling further investigations into its utility in various scientific disciplines.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory, following all necessary safety precautions.

References

An In-depth Technical Guide to trans-2-Decenal-d2: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and relevant biological pathways associated with trans-2-Decenal-d2. Given the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analog, trans-2-Decenal, and provides theoretical and methodological frameworks for its synthesis and analysis.

Chemical Structure and Properties

This compound is the deuterated isotopologue of trans-2-Decenal, an unsaturated aldehyde known for its characteristic fatty and citrus-like aroma.[1] The deuteration, typically at the C1 and C2 positions (aldehyde and adjacent vinylic proton), makes it a valuable internal standard for quantitative analysis in various matrices.

Chemical Structure:

Theoretical structure of this compound

Physicochemical Properties:

The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of two deuterium atoms.

| Property | Value (for trans-2-Decenal) | Reference |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Powerful, waxy, orange aroma | |

| Boiling Point | 78-80 °C at 3 mmHg | |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index | 1.453 at 20 °C | |

| Solubility | Insoluble in water; soluble in chloroform, DMSO, and ethyl acetate. | |

| CAS Number | 3913-81-3 |

Synthesis and Characterization

General Synthesis Protocol for Deuterated Aldehydes

A common method for introducing deuterium at the aldehyde position involves the reduction of a corresponding carboxylic acid ester with a deuterated reducing agent, followed by oxidation.

Experimental Protocol:

-

Reduction of Ethyl Dec-2-enoate: Ethyl dec-2-enoate is reduced using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).

-

Work-up: The reaction is carefully quenched with a source of deuterium, such as D₂O, to ensure the alcohol is deuterated. An acidic workup is then performed to yield (E)-dec-2-en-1,1-d2-ol.

-

Oxidation: The resulting deuterated alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation. This step must be carefully controlled to avoid over-oxidation to the carboxylic acid.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization Techniques

The characterization of this compound would involve standard analytical techniques, with specific attention to confirming the location and extent of deuteration.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of trans-2-Decenal, with the notable absence of the signal for the aldehydic proton (typically around 9.5 ppm) and one of the vinylic protons (around 6.8 ppm).

-

²H NMR: The deuterium NMR spectrum would show signals corresponding to the positions of deuteration, providing direct evidence of successful labeling.

-

¹³C NMR: The carbon NMR spectrum will be very similar to the non-deuterated compound, as deuterium has a minimal effect on the carbon chemical shifts.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted by +2 m/z units compared to the non-deuterated compound.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial temperature of around 50°C, ramped to 250°C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to identify the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for targeted quantification.

-

Expected Molecular Ion (M⁺): m/z 156.

-

Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, research on structurally similar α,β-unsaturated aldehydes, such as trans-2-hexadecenal, has shown their involvement in cellular stress and signaling pathways. One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated in response to various cellular stresses.

JNK Signaling Pathway:

The JNK pathway is a mitogen-activated protein kinase (MAPK) pathway that plays a crucial role in apoptosis, inflammation, and cellular stress responses. The binding of ligands such as trans-2-alkenals can initiate a cascade of phosphorylation events.

Caption: JNK signaling pathway activated by cellular stress.

Experimental Workflows

The synthesis and characterization of this compound follow a logical experimental workflow.

Caption: General workflow for synthesis and characterization.

Conclusion

This compound serves as an important tool for researchers in the fields of flavor chemistry, metabolomics, and drug development. While specific characterization data for the deuterated form is limited, this guide provides a robust framework for its synthesis, analysis, and understanding of its potential biological roles based on the well-documented properties of its non-deuterated analog and related compounds. The provided experimental protocols and logical workflows offer a solid foundation for researchers to produce and characterize this valuable labeled compound.

References

The Role of trans-2-Decenal-d2 in Quantitative Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and exacting world of analytical research, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based applications. This technical guide focuses on the application of trans-2-Decenal-d2, a deuterated form of the naturally occurring aldehyde trans-2-Decenal, as an internal standard for quantitative analysis.

trans-2-Decenal is a volatile organic compound found in various natural sources, including citrus fruits, coriander, and beef, contributing to their characteristic aroma and flavor profiles. Its presence and concentration are of interest in food science, flavor chemistry, and as a potential biomarker in biological systems. Due to its reactivity and volatility, accurate quantification of trans-2-Decenal can be challenging. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is distinguishable by its mass, is the gold standard for correcting for sample preparation variability and matrix effects. This guide will provide an in-depth overview of its application, including experimental protocols and data presentation.

Principle of Stable Isotope Dilution using this compound

The core principle behind the use of this compound is stable isotope dilution (SID). A known amount of the deuterated standard (the "spike") is added to a sample at the beginning of the analytical workflow. Because this compound is chemically identical to the endogenous, non-labeled trans-2-Decenal (the analyte), it experiences the same losses during sample extraction, derivatization, and injection.

Mass spectrometry can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the original sample can be accurately calculated, regardless of sample loss during preparation.

Quantitative Data for Analysis

While specific instrument parameters will always require optimization in the user's laboratory, the following tables provide a starting point for the quantitative analysis of trans-2-Decenal using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for trans-2-Decenal and this compound

| Compound | Molecular Formula | Exact Mass | Precursor Ion (M+H)+ [m/z] |

| trans-2-Decenal | C10H18O | 154.1358 | 155.1436 |

| This compound | C10H16D2O | 156.1483 | 157.1561 |

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis

Note: Collision energies (CE) are instrument-dependent and require optimization. The product ions are proposed based on common fragmentation pathways of unsaturated aldehydes.

| Analyte/Standard | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Fragment | Dwell Time (ms) |

| trans-2-Decenal | 155.1 | 137.1 | [M+H - H2O]+ | 50 |

| trans-2-Decenal | 155.1 | 81.1 | [C6H9]+ | 50 |

| This compound | 157.1 | 139.1 | [M+H - H2O]+ | 50 |

| This compound | 157.1 | 83.1 | [C6H7D2]+ | 50 |

Table 3: Key Fragment Ions for GC-MS Analysis (Electron Ionization)

Based on the fragmentation of trans-2-Decenal and expected shifts for the deuterated analog.

| m/z | Proposed Fragment Ion (trans-2-Decenal) | Proposed Fragment Ion (this compound) |

| 154/156 | [M]+• | [M]+• |

| 125/127 | [M - C2H5]+ | [M - C2H5]+ |

| 111/113 | [M - C3H7]+ | [M - C3H7]+ |

| 83/85 | [C6H11]+ | [C6H9D2]+ |

| 70/72 | McLafferty Rearrangement Product | McLafferty Rearrangement Product |

| 55/57 | [C4H7]+ | [C4H5D2]+ |

Experimental Protocols

The following are detailed methodologies for the quantification of trans-2-Decenal in different matrices using this compound as an internal standard.

Protocol 1: Quantification of trans-2-Decenal in Food Matrices by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile aldehydes in solid or liquid food samples.

1. Sample Preparation and Extraction:

-

Weigh 1-5 g of homogenized food sample into a 20 mL headspace vial.

-

Add a known concentration of this compound (e.g., 100 ng) in a small volume of solvent (e.g., methanol).

-

Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.

-

Immediately seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

2. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250 °C for 5 minutes in splitless mode.

-

Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 5 °C/min.

-

Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 3.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

3. Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of trans-2-Decenal and a fixed concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of trans-2-Decenal in the samples from the calibration curve.

Protocol 2: Quantification of Aldehydes in Biological Fluids by LC-MS/MS Following Derivatization

This protocol is designed for the analysis of aldehydes in plasma or urine, where derivatization is often necessary to improve stability and chromatographic performance.

1. Sample Preparation and Derivatization:

-

To 100 µL of plasma or urine, add 10 µL of a methanolic solution of this compound (e.g., 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

To the supernatant, add 50 µL of a freshly prepared derivatizing agent solution (e.g., 10 mg/mL 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 1% phosphoric acid).

-

Incubate at 60 °C for 30 minutes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic System: UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B for re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

3. Quantification:

-

Follow the same quantification strategy as described in Protocol 1, using the peak area ratios of the derivatized analyte and internal standard.

Visualizations of Workflows and Pathways

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Caption: Workflow for the quantitative analysis of trans-2-Decenal using HS-SPME-GC-MS.

Caption: Workflow for the quantitative analysis of trans-2-Decenal using LC-MS/MS with derivatization.

Caption: Proposed fragmentation pathway for trans-2-Decenal in positive ESI mode.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of its non-labeled counterpart in a variety of complex matrices. Its use in stable isotope dilution mass spectrometry overcomes the inherent challenges associated with the analysis of volatile and reactive aldehydes. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative assays for trans-2-Decenal, thereby enabling a deeper understanding of its role in their respective fields of study. The successful implementation of these techniques will undoubtedly contribute to the generation of high-quality, reliable data essential for scientific advancement.

The Use of trans-2-Decenal-d2 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of trans-2-Decenal-d2 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of trans-2-Decenal in biological matrices. This guide is intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, metabolomics, and biomarker discovery.

Introduction to Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[1] They are synthetic analogs of the target analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] Because SIL-IS are chemically identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[2] This co-behavior allows for the correction of variability in sample preparation, chromatographic separation, and matrix effects, leading to highly accurate and precise quantification.[1][2]

This compound is the deuterated form of trans-2-Decenal, an α,β-unsaturated aldehyde that can be an important intermediate in organic synthesis and is found in various biological systems. As a lipid peroxidation product, trans-2-Decenal can be a biomarker for oxidative stress.

Physicochemical Properties and Mass Spectrometric Data

A summary of the key physicochemical properties of trans-2-Decenal and its deuterated internal standard, along with proposed mass spectrometric parameters for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are presented in the tables below.

Table 1: Physicochemical Properties

| Property | trans-2-Decenal | This compound |

| Chemical Formula | C₁₀H₁₈O | C₁₀H₁₆D₂O |

| Molecular Weight | 154.25 g/mol | 156.26 g/mol |

| CAS Number | 3913-81-3 | Not available |

| Appearance | Colorless to pale yellow liquid | Not available |

Table 2: Proposed LC-MS/MS Parameters (MRM Transitions)

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE) |

| trans-2-Decenal | 155.1 | 83.1 | Proposed: 15-25 eV |

| 69.1 | Proposed: 20-30 eV | ||

| This compound | 157.1 | 85.1 | Proposed: 15-25 eV |

| 71.1 | Proposed: 20-30 eV |

Note: The proposed MRM transitions are based on the known fragmentation patterns of α,β-unsaturated aldehydes. The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The optimal collision energies need to be determined empirically.

Experimental Protocol: Quantification of trans-2-Decenal in Human Plasma

This section outlines a detailed protocol for the quantification of trans-2-Decenal in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

trans-2-Decenal (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2-EDTA)

-

96-well protein precipitation plates

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trans-2-Decenal and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of trans-2-Decenal by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a 96-well protein precipitation plate, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 150 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes to ensure thorough mixing.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As specified in Table 2.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both trans-2-Decenal and this compound.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the trans-2-Decenal standards.

-

Determine the concentration of trans-2-Decenal in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving aldehydes derived from lipid peroxidation.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of trans-2-Decenal in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data reliability in regulated bioanalysis and clinical research. The provided experimental protocol offers a robust starting point for the development and validation of a quantitative LC-MS/MS assay for trans-2-Decenal, a potentially important biomarker of oxidative stress.

References

Physical and chemical properties of "trans-2-Decenal-d2"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trans-2-Decenal-d2, a deuterated analog of the naturally occurring α,β-unsaturated aldehyde, trans-2-Decenal. This document is intended for researchers in organic synthesis, drug development, and analytical chemistry who utilize isotopically labeled compounds. Due to the limited availability of specific experimental data for the deuterated form, this guide incorporates information on the non-deuterated analog as a close proxy, alongside generalized experimental protocols and a discussion of potential biological mechanisms.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard for analytical purposes, such as in mass spectrometry-based assays, and as a tracer in metabolic studies.[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the endogenous, non-deuterated form. The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound and trans-2-Decenal

| Property | This compound | trans-2-Decenal (Non-deuterated) | Source |

| CAS Number | 1335436-39-9 | 3913-81-3 | [1] |

| Molecular Formula | C₁₀H₁₆D₂O | C₁₀H₁₈O | [4] |

| Molecular Weight | 156.26 g/mol | 154.25 g/mol | |

| Appearance | Not specified; likely a colorless to pale yellow liquid | Colorless to pale yellow liquid | |

| Boiling Point | Not specified | 78-80 °C at 3 mmHg | |

| Density | Not specified | 0.841 g/mL at 25 °C | |

| Refractive Index | Not specified | n20/D 1.453 | |

| Solubility | Not specified | Insoluble in water | |

| Purity | Typically >98% for commercial standards | ≥95% |

Generalized Experimental Protocols

Synthesis: A Generalized Approach

The synthesis of this compound can be envisioned through a modified Wittig reaction or an aldol condensation, where one of the key reagents is deuterated. A plausible synthetic route would involve the reaction of a deuterated ylide with an appropriate aldehyde or the condensation of a deuterated aldehyde with a suitable ketone or aldehyde.

Generalized Wittig Reaction Protocol for Deuterated Alkene Synthesis:

-

Preparation of the Deuterated Phosphonium Ylide:

-

A triphenylphosphonium salt is prepared by the Sₙ2 reaction of triphenylphosphine with a deuterated alkyl halide (e.g., 1,1-dideuterio-octyl bromide).

-

The resulting phosphonium salt is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., -78 °C to 0 °C) to deprotonate the phosphonium salt and form the deuterated ylide.

-

-

Reaction with an Aldehyde:

-

The appropriate aldehyde (in this case, likely glyoxal or a protected form) is dissolved in anhydrous THF and added slowly to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

-

Work-up and Isolation:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification

Purification of the crude this compound would likely be achieved through one of the following standard methods for aldehydes:

-

Flash Column Chromatography: The crude product is purified on a silica gel column using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The polarity of the solvent system would be optimized to achieve good separation of the desired product from byproducts and starting materials.

-

Distillation: For larger quantities, purification by vacuum distillation can be employed. Given the boiling point of the non-deuterated analog, this would be performed under reduced pressure to prevent decomposition.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions: A capillary column suitable for the separation of volatile to semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column) would be used. The oven temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. The presence of the deuterium label would be confirmed by the observation of a molecular ion peak (M+) at m/z 156, which is two mass units higher than that of the non-deuterated analog (m/z 154).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to be similar to that of trans-2-Decenal, but with the absence of signals corresponding to the two deuterated positions on the alkene.

-

²H NMR: The deuterium NMR spectrum would show a signal at the chemical shift corresponding to the vinylic protons in the non-deuterated analog, confirming the position of the deuterium label.

-

¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms. The carbons bonded to deuterium may exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift compared to the corresponding carbons in the non-deuterated compound.

Biological Activity and Potential Signaling Pathways

Currently, there are no specific studies on the biological activity or signaling pathways of this compound. However, the biological effects of its non-deuterated analog, trans-2-Decenal, have been investigated, particularly its antimicrobial properties. It is presumed that the deuterated form would exhibit similar, if not identical, biological activity.

Antimicrobial Activity

trans-2-Decenal has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action for α,β-unsaturated aldehydes is generally attributed to their ability to interact with and disrupt cellular membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Hypothetical Signaling Pathway in Target Cells

While a specific signaling pathway for trans-2-Decenal has not been elucidated, a plausible mechanism can be inferred from the known reactivity of aldehydes and their effects on cellular systems. Aldehydes are known to induce oxidative stress and can react with nucleophilic residues in proteins, potentially altering their function. One such proposed pathway involves the release of zinc from zinc-finger proteins, which can have downstream effects on signaling cascades.

The following diagram illustrates a hypothetical signaling pathway that could be triggered by α,β-unsaturated aldehydes like trans-2-Decenal in a target cell, leading to a cellular stress response. It is important to note that this is a generalized pathway for aldehydes and has not been specifically demonstrated for trans-2-Decenal or its deuterated analog.

Caption: Hypothetical signaling pathway for aldehyde-induced cellular stress.

Experimental Workflow Overview

The following diagram provides a logical workflow for the synthesis, purification, and analysis of this compound as described in the generalized protocols.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly for applications requiring isotopic labeling. While specific data on its physical properties and detailed experimental protocols are scarce, this guide provides a solid foundation based on the well-characterized non-deuterated analog and established chemical principles. The biological activity of trans-2-Decenal suggests potential for further investigation into its mechanisms of action, and the hypothetical signaling pathway presented here offers a starting point for such studies. Further research is warranted to fully characterize this deuterated compound and explore its potential applications.

References

Commercial Availability and Research Applications of trans-2-Decenal-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of trans-2-Decenal-d2, a deuterated stable isotope-labeled compound, for research purposes. It is intended for researchers, scientists, and drug development professionals who require high-purity, well-characterized internal standards for quantitative analysis and metabolic studies. This document outlines the compound's properties, available sources, and provides a detailed, representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to this compound

This compound is the deuterated form of trans-2-decenal, an α,β-unsaturated aldehyde. The incorporation of two deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1] Stable isotope-labeled standards are crucial for correcting for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise measurements.[2] The non-deuterated form, trans-2-decenal, is a naturally occurring compound found in various plants and is a product of lipid peroxidation in biological systems. Due to its reactivity, it and similar aldehydes are implicated in various physiological and pathological processes.

Commercial Availability and Specifications

This compound is available from specialized chemical suppliers for research and development purposes. One such supplier is MedChemExpress. While a specific Certificate of Analysis (CoA) with lot-specific data should always be requested from the supplier, the following table summarizes the generally available product specifications.

| Property | Specification | Source |

| Product Name | This compound | MedChemExpress |

| Synonyms | (E)-Dec-2-enal-d2 | MedChemExpress |

| CAS Number | Not available | - |

| Molecular Formula | C₁₀H₁₆D₂O | MedChemExpress |

| Molecular Weight | 156.27 (Calculated) | - |

| Purity | Typically ≥95% (as per similar compounds) | [2] |

| Isotopic Enrichment | Typically >98% for Deuterium (as per industry standards) | - |

| Physical Appearance | Colorless to light yellow liquid | - |

| Storage Conditions | Store at -20°C for long-term stability | MedChemExpress |

| Standard Pack Sizes | Inquire with supplier | - |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous or exogenous trans-2-decenal in biological matrices using LC-MS/MS. The following is a detailed, representative protocol for such an application.

Quantification of trans-2-Decenal in a Biological Matrix (e.g., Plasma)

Objective: To accurately quantify the concentration of trans-2-decenal in plasma samples using this compound as an internal standard.

Materials:

-

Plasma samples

-

trans-2-Decenal (non-deuterated analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of trans-2-decenal and this compound in acetonitrile.

-

From the stock solutions, prepare a series of working standard solutions of trans-2-decenal at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution in acetonitrile.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 20% B

-

7.1-10 min: 20% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

trans-2-Decenal: [M+H]⁺ > fragment ion (e.g., 155.1 > 83.1)

-

This compound: [M+H]⁺ > fragment ion (e.g., 157.1 > 85.1)

-

-

Optimize collision energies and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (trans-2-decenal) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

-

Determine the concentration of trans-2-decenal in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Logical Relationships

trans-2-Decenal is a product of lipid peroxidation, a complex process initiated by reactive oxygen species (ROS) that can lead to cellular damage. Understanding this pathway is crucial for researchers studying oxidative stress and related diseases.

Caption: Lipid Peroxidation Pathway Leading to Aldehyde Formation.

The experimental workflow for quantifying aldehydes using a deuterated internal standard follows a logical progression from sample preparation to data analysis.

Caption: Quantitative Analysis Workflow Using a Deuterated Standard.

Conclusion

This compound is a commercially available, high-value tool for researchers in the fields of drug metabolism, pharmacokinetics, and studies of oxidative stress. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. The provided experimental protocol serves as a robust starting point for method development, and the illustrative diagrams offer a clear understanding of the underlying biochemical and analytical principles. For the most accurate and reliable results, it is always recommended to obtain a lot-specific Certificate of Analysis from the supplier and to perform thorough method validation.

References

"trans-2-Decenal-d2" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-Decenal-d2, a deuterated derivative of the naturally occurring α,β-unsaturated aldehyde, trans-2-decenal. Due to the kinetic isotope effect, deuterated compounds are of significant interest in pharmaceutical research for their potential to exhibit altered metabolic profiles and extended half-lives. This document covers the fundamental properties of this compound, including its CAS number and molecular weight, and delves into proposed experimental protocols for its synthesis and biological evaluation. Furthermore, it explores the known signaling pathways influenced by its non-deuterated counterpart, providing a basis for investigating the biological activities of this compound. The information is presented to support researchers in drug discovery and development in exploring the potential of this and similar deuterated compounds.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

| Property | This compound | trans-2-Decenal |

| CAS Number | 1335436-39-9[1] | 3913-81-3 |

| Molecular Formula | C₁₀H₁₆D₂O | C₁₀H₁₈O |

| Molecular Weight | 156.27 g/mol | 154.25 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Odor | Expected to have a waxy, fatty, and green aroma | Waxy, fatty, green, with citrus and cilantro notes |

Note: The molecular weight for this compound was calculated based on the substitution of two protium atoms with deuterium atoms.

Synthesis and Analysis

Proposed Synthesis of this compound

The synthesis of deuterated α,β-unsaturated aldehydes can be achieved through various methods. A proposed route for this compound involves the use of N-heterocyclic carbene (NHC) catalysis for a direct hydrogen-deuterium exchange on the aldehyde functional group of trans-2-decenal.

Experimental Protocol:

-

Reaction Setup: In a nitrogen-purged glovebox, combine trans-2-decenal (1.0 eq), an appropriate NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 0.1 eq), and a suitable base (e.g., potassium tert-butoxide, 1.2 eq) in a vial.

-

Deuterium Source: Add deuterated water (D₂O) as the deuterium source.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by GC-MS.

-

Work-up: Upon completion, quench the reaction with a suitable acidic solution. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a crucial technique for the analysis and confirmation of the synthesis of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as hexane or dichloromethane.

-

GC-MS Parameters:

-

Column: Use a polar capillary column suitable for separating isomers (e.g., DB-WAX or equivalent).

-

Injection Mode: Split injection is recommended to prevent column overload.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure good separation.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ion and characteristic fragments of this compound.

-

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the biological activities of its non-deuterated analog, trans-2-decenal, have been investigated. It is known to induce inflammatory responses and endothelial dysfunction, primarily through the activation of the JNK and NF-κB signaling pathways. The deuterated form is expected to exhibit similar, if not modulated, activities.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

References

In-Depth Technical Guide: Safety and Handling of trans-2-Decenal-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trans-2-Decenal-d2, a deuterated aldehyde of significant interest in various research applications. Due to the limited specific data on the deuterated form, this guide extrapolates from the well-documented information available for its non-deuterated counterpart, trans-2-Decenal. The primary chemical properties and hazards are not expected to differ significantly with isotopic substitution.

Chemical and Physical Properties

This compound is a deuterated analog of trans-2-Decenal, an unsaturated aldehyde. Deuterated compounds like this compound are valuable tools in research, particularly as tracers in metabolic studies and for potentially altering the pharmacokinetic profiles of drug candidates.[1][2]

| Property | Value | Reference |

| Chemical Formula | C10H16D2O | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fatty, waxy, orange, green, aldehydic | [5] |

| Boiling Point | 78-80 °C at 3 mmHg | |

| Density | Approximately 0.841 g/mL at 25 °C | |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Solubility | Insoluble in water |

Safety and Handling

Adherence to strict safety protocols is paramount when handling this compound to minimize risk and ensure experimental integrity.

Hazard Identification

Based on the data for trans-2-Decenal, the primary hazards are:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Combustible Liquid: Classified as a combustible liquid.

-

Aquatic Toxicity: Very toxic to aquatic life.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles are recommended.

-

Hand Protection: Chemical-resistant gloves are recommended.

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors is likely, use an appropriate respirator.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces. Keep containers tightly closed. The compound is sensitive to air and light; storage under an inert atmosphere (e.g., nitrogen) is recommended.

-

Disposal: Dispose of in accordance with local, regional, and national regulations. Do not allow to enter drains or watercourses.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Biological Activity and Applications

trans-2-Decenal exhibits significant biological activity, primarily as an antimicrobial and nematicidal agent.

Antimicrobial Activity

trans-2-Decenal has demonstrated efficacy against a range of fungi and bacteria.

| Organism | Activity | Concentration/Value | Reference |

| Alternaria alternata | IC50 | 12.23 mg/L | |

| Phytophthora capsici | EC50 | 12.37 μg/mL | |

| Staphylococcus aureus | MIC | 250 µg/mL | |

| Clostridium perfringens | Growth-inhibitory | 500 µg/mL | |

| Fusobacterium nucleatum | Growth-inhibitory | 500 µg/mL |

Nematicidal Activity

| Organism | Activity | Concentration/Value | Reference |

| Pratylenchus penetrans | Mortality (24h) | 81.6 ± 2.5% | |

| Pratylenchus penetrans | Mortality (72h) | 91.2 ± 3.3% |

Signaling Pathway: Antifungal Mechanism of trans-2-Decenal

The primary antifungal mechanism of trans-2-Decenal against the plant pathogen Alternaria alternata involves the disruption of cellular integrity and redox homeostasis. This leads to a cascade of events culminating in cell death.

Caption: Antifungal signaling pathway of trans-2-Decenal in Alternaria alternata.

Experimental Protocols

The primary application of deuterated compounds like this compound is as tracers in metabolic studies. Below is a general, adaptable protocol for tracing aldehyde metabolism using a deuterated analog with LC-MS/MS analysis.

General Protocol for Metabolic Tracing with Deuterated Aldehydes

This protocol provides a framework for studying the metabolic fate of this compound in a cellular model.

Caption: General experimental workflow for metabolic tracing.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a fresh medium containing a known concentration of this compound.

-

Incubate for various time points to monitor the metabolic progression.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding an ice-cold solvent, such as 80% methanol.

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Lyse the cells and precipitate proteins.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Separate the metabolites using a suitable liquid chromatography method.

-

Detect the deuterated metabolites and their downstream products using mass spectrometry. Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the parent ion (this compound) and its expected metabolites.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the deuterated compounds.

-

Map the identified metabolites to known metabolic pathways to elucidate the metabolic fate of this compound.

-

This technical guide provides a foundation for the safe handling and scientific use of this compound. Researchers should always consult the most recent Safety Data Sheet (SDS) for the specific product they are using and adapt experimental protocols to their specific research needs.

References

The Gold Standard in Environmental Analysis: A Technical Guide to trans-2-Decenal-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of trans-2-Decenal-d2 as an internal standard in the sensitive and accurate quantification of trans-2-Decenal in environmental samples. The use of stable isotope-labeled standards is paramount for overcoming challenges associated with complex matrices, ensuring data integrity for environmental monitoring, and supporting robust analytical method development.

Introduction: The Imperative for Precision in Environmental Analysis

trans-2-Decenal, a volatile unsaturated aldehyde, is a compound of significant interest in environmental science. It is a naturally occurring substance found in various plants and is a known contributor to the taste and odor of drinking water[1]. Its presence, even at trace levels, can impact water quality and consumer perception. Accurate quantification of trans-2-Decenal is therefore crucial for water quality monitoring and treatment process optimization.

Environmental samples, however, are notoriously complex. The sample matrix can interfere with the analysis, leading to inaccurate results. Isotope Dilution Mass Spectrometry (IDMS) is the benchmark technique for mitigating these matrix effects. By introducing a known amount of a stable isotope-labeled version of the analyte, such as this compound, into the sample at the earliest stage, any loss of analyte during sample preparation and analysis can be accurately corrected for. This is because the deuterated standard behaves almost identically to the native analyte throughout the entire analytical process.

Analytical Methodology: A Step-by-Step Approach

The quantification of trans-2-Decenal in environmental samples typically involves sample preparation, including extraction and derivatization, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of this compound as an internal standard is integral to this workflow.

Sample Preparation: Extraction and Derivatization

Due to the volatile and reactive nature of aldehydes, a derivatization step is essential to enhance their stability and improve their chromatographic properties. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for this purpose[2]. The extraction of the derivatized aldehyde from the water matrix is commonly performed using Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free and sensitive technique[2].

Experimental Protocol: HS-SPME with PFBHA Derivatization for trans-2-Decenal in Water

This protocol is adapted from methodologies for the analysis of aldehydes in aqueous samples[3][4].

Materials:

-

Water sample

-

This compound internal standard solution

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 1 mg/mL in reagent water)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with screw caps and PTFE-faced silicone septa

-

SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer

Procedure:

-

Sample and Standard Addition: To a 20 mL headspace vial, add 10 mL of the water sample. Spike the sample with a known amount of this compound internal standard solution to achieve a concentration within the calibrated range.

-

Derivatization: Add 1 mL of the PFBHA solution to the vial.

-

Salting Out: Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analytes into the headspace.

-

Incubation/Derivatization: Seal the vial and place it in a heater/stirrer. Incubate the sample at a controlled temperature (e.g., 75°C) for a specific duration (e.g., 60 minutes) with constant stirring to facilitate the derivatization reaction.

-

HS-SPME Extraction: After incubation, expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-30 minutes) at the same temperature to allow for the adsorption of the derivatized analytes onto the fiber coating.

-

Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately introduce it into the hot inlet of the GC-MS for thermal desorption of the analytes.

Logical Workflow for Sample Preparation and Analysis

Caption: Workflow for the analysis of trans-2-Decenal in water.

Instrumental Analysis: GC-MS Parameters

The separation and detection of the PFBHA-derivatized trans-2-Decenal and its deuterated internal standard are performed using a GC-MS system.

Typical GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Specific ions for PFBHA-derivatized trans-2-Decenal and this compound |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Quantitative Data and Method Performance

The use of this compound allows for accurate quantification through the principle of isotope dilution. The ratio of the peak area of the native analyte to the peak area of the deuterated internal standard is used to construct a calibration curve and determine the concentration of trans-2-Decenal in unknown samples.

Method Validation Parameters for trans-2-Decenal

The following table summarizes typical method validation parameters for the analysis of trans-2-Decenal in different matrices. It is important to note that these values are indicative and should be determined for each specific laboratory method and matrix.

| Parameter | Water (Drinking) | Olive Oil | Rumen Fluid, Urine, Feces |

| Limit of Detection (LOD) | 2-10 ng/L | 0.2-2.1 µg/g | ~1 µg/L |

| Limit of Quantification (LOQ) | 5-25 ng/L | 0.2-2.1 µg/g | ~5 µg/L |

| Recovery | Not explicitly stated for trans-2-decenal | Not explicitly stated | 68-115% (for a range of volatiles) |

| Precision (RSD%) | Not explicitly stated | Not explicitly stated | 1-24% (intraday) |

| **Linearity (R²) ** | >0.99 (inferred) | >0.99 | >0.99 (inferred) |

Signaling Pathways and Logical Relationships

While trans-2-Decenal is primarily of interest in environmental samples as a contaminant, in biological systems, aldehydes are involved in various pathways, often related to oxidative stress and lipid peroxidation. Understanding these relationships can be relevant for toxicological studies.

Simplified Isotope Dilution Workflow

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of this compound as an internal standard in conjunction with HS-SPME-GC-MS provides a robust and reliable method for the quantification of trans-2-Decenal in environmental samples. This approach, grounded in the principles of isotope dilution, effectively compensates for matrix effects and variations in sample handling, leading to highly accurate and precise results. For researchers and scientists in environmental monitoring and related fields, the adoption of such methodologies is crucial for generating defensible data that can inform critical decisions regarding water quality and environmental health.

References

A Technical Guide to the Application of trans-2-Decenal-d2 in Food and Beverage Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decenal is a naturally occurring α,β-unsaturated aldehyde found in a wide array of food products, contributing to their characteristic flavors and aromas. It is present in items such as citrus fruits, coriander, various meats, and cooking oils. The accurate quantification of trans-2-Decenal is crucial for quality control in the food and beverage industry, as well as for safety assessments due to the potential reactivity of α,β-unsaturated aldehydes. Stable isotope dilution analysis (SIDA) is the gold standard for the precise and accurate quantification of volatile compounds in complex matrices. This technical guide focuses on the application of its deuterated isotopologue, trans-2-Decenal-d2, as an internal standard in analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

The Role of this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of trans-2-Decenal for several key reasons:

-

Chemical and Physical Similarity: Being isotopically labeled, this compound exhibits nearly identical chemical and physical properties to the native analyte. This ensures that it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation, effectively compensating for any analyte loss or variability at each step.

-

Mass Spectrometric Differentiation: Despite its chemical similarities, this compound is easily distinguished from the unlabeled analyte by a mass spectrometer due to its higher mass-to-charge ratio (m/z). This allows for separate and accurate measurement of both the analyte and the internal standard.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of quantification by correcting for matrix effects, which are common in complex food and beverage samples.

Quantitative Data in Food and Beverage Analysis

While specific studies detailing the use of this compound for the quantification of trans-2-Decenal in food matrices are not widely available in the public domain, the following tables present illustrative quantitative data from the analysis of other structurally similar aldehydes using stable isotope dilution assays. These values provide a realistic expectation of the performance of a validated method for trans-2-Decenal.

Table 1: Illustrative Method Validation Parameters for Aldehyde Analysis using GC-MS and a Deuterated Internal Standard

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 0.1 - 5 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating a linear response. |

| Recovery | 90 - 110% | The percentage of the analyte recovered during the entire analytical process. |

| Precision (RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurements. |

Table 2: Illustrative Concentrations of Aldehydes in Various Food and Beverage Matrices

| Food/Beverage Matrix | Analyte | Concentration Range (µg/kg) | Analytical Method |

| Cooking Oil (Sunflower) | (E,E)-2,4-Decadienal | 1,000 - 50,000 | GC-MS with deuterated IS |

| Fried Potatoes | Hexanal | 50 - 500 | HS-SPME-GC-MS with deuterated IS |

| Beer | trans-2-Nonenal | 0.1 - 1.0 | SPME-GC-MS with deuterated IS |

| Fruit Juice (Orange) | Decanal | 100 - 1,500 | GC-MS with deuterated IS |

| Milk | Nonanal | 5 - 50 | GC-MS with deuterated IS |

Note: The data presented in these tables are illustrative and based on the analysis of structurally similar aldehydes. Actual values for trans-2-Decenal would need to be determined through specific method validation.

Experimental Protocols

The following is a detailed, generalized protocol for the quantitative analysis of trans-2-Decenal in a food or beverage sample using this compound as an internal standard, followed by GC-MS analysis with derivatization.

1. Materials and Reagents

-

trans-2-Decenal analytical standard

-

This compound internal standard solution (of known concentration)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent

-

Solvents (e.g., hexane, dichloromethane, methanol - all high purity)

-

Anhydrous sodium sulfate

-

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis

-

Headspace vials with septa

2. Sample Preparation

-

Liquid Samples (e.g., beverages, oils):

-

Accurately weigh a known amount of the liquid sample (e.g., 1-5 g) into a headspace vial.

-

Spike the sample with a known volume and concentration of the this compound internal standard solution.

-

For oily samples, a solvent extraction (e.g., with hexane) may be necessary to isolate the lipid fraction.

-

-

Solid Samples (e.g., meats, fruits):

-

Homogenize a known weight of the solid sample.

-

Perform a solvent extraction of the homogenized sample (e.g., using a mixture of hexane and isopropanol).

-

Concentrate the extract under a gentle stream of nitrogen.

-

Re-dissolve the extract in a suitable solvent and transfer to a headspace vial.

-

Spike the extract with a known amount of the this compound internal standard.

-

3. Derivatization

-

To the sample in the headspace vial, add an aqueous solution of PFBHA.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the derivatization of the aldehydes to their more stable and less volatile oxime derivatives.

4. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Extraction: Use Headspace Solid Phase Microextraction (HS-SPME) to extract the derivatized analytes from the headspace of the vial.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless mode.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature gradient to separate the analytes of interest (e.g., initial temperature of 50°C, ramped to 280°C).

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for the PFBHA derivatives of both trans-2-Decenal and this compound.

-

5. Quantification

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of trans-2-Decenal and a fixed concentration of this compound.

-

Calculate the concentration of trans-2-Decenal in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of trans-2-Decenal.

Metabolic Pathway of trans-2-Decenal

Caption: Metabolic pathways of trans-2-Decenal.

Conclusion

The use of this compound as an internal standard in stable isotope dilution analysis provides a robust and reliable method for the accurate quantification of trans-2-Decenal in complex food and beverage matrices. While specific quantitative data for this application remains to be widely published, the established principles of SIDA and the general protocols for aldehyde analysis demonstrate a clear path for the development and validation of such methods. The understanding of the metabolic fate of trans-2-Decenal is also crucial for assessing its potential physiological effects. This technical guide provides a comprehensive overview for researchers and scientists working in food analysis, quality control, and safety assessment.

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Volatile Compounds Using trans-2-Decenal-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of volatile compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with trans-2-Decenal-d2 as an internal standard. The use of a deuterated internal standard is a critical component of a reliable quantitative method, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[1] This isotope dilution approach provides high accuracy and precision, which is essential for trace-level analysis in complex samples such as biological fluids, environmental samples, and pharmaceutical preparations. The protocol outlined below includes sample preparation with derivatization, GC-MS parameters, and method validation data.

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in various scientific fields, including environmental monitoring, food science, and clinical diagnostics, where they can serve as biomarkers for disease. The accurate quantification of these compounds is often challenging due to their high volatility and, in many cases, their reactivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of VOCs.